Toluidine Blue

Description

A phenothiazine that has been used as a hemostatic, a biological stain, and a dye for wool and silk. Tolonium chloride has also been used as a diagnostic aid for oral and gastric neoplasms and in the identification of the parathyroid gland in thyroid surgery.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-[[4,8-dihydroxy-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOBEVFVUSIMGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185886 | |

| Record name | C.I. 63340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-30-1 | |

| Record name | C.I. 63340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. 63340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthrylene)diimino]bis[toluene-3-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUIDINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7CEV4HPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principles of Toluidine Blue Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Toluidine Blue, a cationic thiazine dye, serves as a fundamental tool in histology and pathology for the differential staining of various tissue components.[1][2] Its utility lies in its ability to bind to acidic tissue constituents and, most notably, its metachromatic properties, which allow for the visualization of specific molecules based on a characteristic color shift.[3][4] This guide provides an in-depth exploration of the core principles of this compound staining, detailed experimental protocols, and quantitative parameters for its application.

The Fundamental Principle: Electrostatic Interaction and Metachromasia

At its core, this compound staining is an acid-base reaction.[5] As a basic, positively charged dye, it binds electrostatically to negatively charged (anionic or acidic) tissue components. These components, often referred to as chromotropes, are rich in phosphate, sulfate, and carboxylate radicals.

Key cellular and extracellular components stained by this compound include:

-

Nucleic Acids (DNA and RNA): The phosphate backbones of nucleic acids provide a high density of negative charges, leading to strong binding of this compound. This results in the staining of nuclei and ribosomes.

-

Glycosaminoglycans (GAGs): Formerly known as acid mucopolysaccharides, GAGs are abundant in the extracellular matrix of connective tissues like cartilage and in the granules of mast cells (containing heparin). The high concentration of sulfate and carboxyl groups on GAGs makes them prime targets for this compound staining.

-

Proteoglycans: These are large molecules consisting of a core protein with one or more covalently attached GAG chains, and they are also strongly stained.

The most remarkable feature of this compound is its ability to exhibit metachromasia . This phenomenon is a change in the color of the dye upon binding to a chromotrope, differing from its original color. While this compound in solution is blue, it stains certain tissue components purple to reddish-purple.

This color shift is dependent on the concentration and spatial arrangement of the anionic groups on the chromotrope. When the negative charges are in close proximity (less than 0.4 nm apart), the bound this compound molecules stack on top of each other, forming polymers. This aggregation alters the light-absorbing properties of the dye, resulting in a shift to a shorter wavelength (hypsochromic shift), which is perceived as a purple or red color.

-

Orthochromatic Staining (Blue): Occurs when the dye molecules bind to anionic sites that are further apart, preventing aggregation. This is typical for staining nuclei (DNA and RNA), where the dye binds as monomers.

-

Metachromatic Staining (Purple/Red): Occurs with highly sulfated GAGs, such as heparin in mast cell granules and chondroitin sulfate in cartilage, where the high charge density forces the dye molecules into close stacks.

The intensity and color of the staining are influenced by several factors, including pH, dye concentration, and temperature.

Quantitative Parameters for this compound Staining

The successful application of this compound staining relies on the careful control of several experimental parameters. The following table summarizes key quantitative data for optimal staining.

| Parameter | Recommended Value/Range | Tissue/Target | Rationale and Notes |

| Dye Concentration | 0.01% - 1% (w/v) | General Histology | Higher concentrations can lead to overstaining, while lower concentrations are used for specific applications like demonstrating metachromasia. |

| pH of Staining Solution | 2.0 - 10.0 | Varies with target | Acidic pH (e.g., 2.0-2.5) enhances the staining of highly acidic components like mast cell granules and reduces background staining. Alkaline pH (e.g., 9.0-10.0) results in a more general and intense staining of both nuclei and extracellular matrix. For mitotic figures, a pH of 3.5-4.5 has been found to be optimal. |

| Staining Time | 1 - 30 minutes | General Histology | Shorter times (1-3 minutes) are often sufficient for routine staining. Longer incubation times may be required for specific applications or denser tissues. For frozen sections, staining can be as rapid as 10-20 seconds. |

| Fixative | 10% Neutral Buffered Formalin | General Histology | This is a standard fixative that preserves tissue morphology well for this compound staining. |

| Section Thickness | 0.5 - 5 µm | Resin-embedded and Paraffin-embedded tissues | For semi-thin sections of resin-embedded tissue, a thickness of 0.5-1 µm is common. For paraffin sections, 4-5 µm is standard. |

Detailed Experimental Protocols

Protocol 1: Staining of Mast Cells in Paraffin-Embedded Sections

This protocol is optimized for the metachromatic staining of mast cell granules.

Materials:

-

This compound O

-

Distilled water

-

Sodium chloride

-

70% Ethanol

-

95% Ethanol

-

100% Ethanol

-

Xylene or xylene substitute

-

Resinous mounting medium

-

Coplin jars

-

Microscope slides with paraffin-embedded tissue sections (4-5 µm)

Solutions:

-

1% Sodium Chloride: Dissolve 0.5 g of sodium chloride in 50 mL of distilled water. Prepare fresh.

-

Stock this compound Solution (1%): Dissolve 1.0 g of this compound O in 100 mL of 70% ethanol. This solution is stable for up to 6 months.

-

Working this compound Solution: Mix 5.0 mL of stock this compound solution with 45.0 mL of 1% sodium chloride. Prepare fresh before use.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 3-5 minutes each).

-

Transfer through 100% ethanol (2 changes, 2-3 minutes each).

-

Transfer through 95% ethanol (1 change, 2-3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the working this compound solution for 1-3 minutes.

-

-

Washing:

-

Rinse in distilled water (3 changes).

-

-

Dehydration:

-

Quickly dip the slides in 95% ethanol.

-

Transfer through 100% ethanol (2 changes). Be brief, as alcohol can remove the stain.

-

-

Clearing:

-

Immerse in xylene or a substitute (2 changes, 3 minutes each).

-

-

Mounting:

-

Apply a coverslip with a resinous mounting medium.

-

Expected Results:

-

Mast cell granules: Purple to reddish-purple

-

Background: Blue

Protocol 2: Staining of Semi-Thin Resin-Embedded Sections

This protocol is suitable for high-resolution light microscopy of resin-embedded tissues.

Materials:

-

This compound O

-

Sodium borate (Borax)

-

Distilled water

-

Mounting medium

Solution:

-

Alkaline this compound Solution (1%): Dissolve 1 g of this compound O and 1 g of sodium borate in 100 mL of distilled water. Heat gently to dissolve. Filter before use.

Procedure:

-

Sectioning: Cut semi-thin sections (0.5-1 µm) of resin-embedded tissue and mount on a glass slide.

-

Staining:

-

Place a drop of the alkaline this compound solution on the section on a hot plate at 60°C for 30-60 seconds.

-

-

Washing:

-

Carefully rinse the slide with a stream of distilled water.

-

-

Drying:

-

Allow the slide to air dry completely, or dry on a hot plate.

-

-

Mounting:

-

Apply a coverslip with a suitable mounting medium.

-

Expected Results:

-

Nuclei: Dark blue

-

Cytoplasm: Lighter blue

-

Cartilage matrix: Purple

-

Mast cell granules: Deep purple

Visualizing the Principles and Applications

To better understand the concepts and workflows, the following diagrams have been generated.

Caption: The principle of orthochromatic versus metachromatic staining with this compound.

Caption: A general experimental workflow for this compound staining of paraffin sections.

Caption: Logical relationship of this compound staining applications in diagnostics and research.

References

A Deep Dive into Toluidine Blue: From Accidental Discovery to a Cornerstone of Histological Staining

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From its serendipitous discovery in the mid-19th century to its indispensable role in modern histology and diagnostics, Toluidine Blue has a rich history intertwined with the very development of cellular pathology. This basic metachromatic dye, a member of the thiazine group, has proven to be a versatile and powerful tool for visualizing a wide array of tissue components, most notably mast cells, cartilage, and nucleic acids. Its ability to exhibit metachromasia—staining certain tissues a different color than the dye itself—provides a unique and invaluable contrast for microscopic analysis. This technical guide delves into the history, chemical principles, and practical applications of this compound in histological staining, providing researchers and scientists with a comprehensive understanding of this essential stain.

The Dawn of Synthetic Dyes: An Accidental Breakthrough

The story of this compound begins not in a biological laboratory, but in the burgeoning field of synthetic chemistry. In 1856, a young English chemist named William Henry Perkin was attempting to synthesize the antimalarial drug quinine.[1][2] His experiments with coal tar derivatives, specifically the oxidation of aniline, unexpectedly produced a vibrant purple substance instead of the colorless quinine.[1] This discovery, initially named "aniline purple" or "mauveine," was the world's first synthetic organic chemical dye.[1][2] While Perkin's discovery revolutionized the textile industry and made him a wealthy man, the true potential of these new aniline dyes in the realm of biology was yet to be fully realized.

Paul Ehrlich: Pioneering the Application of Aniline Dyes in Histology

The transition of aniline dyes from industrial colorants to essential tools for microscopic investigation was championed by the visionary German physician and scientist, Paul Ehrlich. Throughout the 1870s and 1880s, Ehrlich systematically explored the staining properties of various newly synthesized dyes, including derivatives of aniline. His doctoral thesis, "Contributions to the Theory and Practice of Histological Staining," laid the groundwork for a new era in cellular biology.

Ehrlich's meticulous work led to several groundbreaking discoveries. He was the first to differentiate between acidic, basic, and neutral dyes and to recognize that different cell types and their components exhibited specific affinities for these dyes. This principle of differential staining allowed him to classify white blood cells into distinct groups—acidophils, basophils, and neutrophils—based on the staining characteristics of their granules. His investigations also led to the identification of a new cell type, which he named the "mast cell" (from the German "Mastzelle," meaning "well-fed cell") due to its granular appearance.

The Chemistry of Color: Understanding Metachromasia

The utility of this compound in histology is intrinsically linked to its metachromatic properties. Metachromasia is the phenomenon where a dye stains a tissue component a different color from the original color of the dye solution. With this compound, which is blue in solution, certain tissue elements will appear purple, red, or reddish-purple. This color shift is not a chemical change in the dye itself but rather a physical phenomenon based on the arrangement of the dye molecules.

The mechanism of metachromasia is dependent on the presence of high concentrations of anionic macromolecules, or "chromotropes," within the tissue. These chromotropes, which include sulfated glycosaminoglycans in cartilage and mast cell granules, have a high density of negative charges. When this compound, a cationic (positively charged) dye, binds to these closely spaced anionic groups, the dye molecules stack up in aggregates. This aggregation alters the light-absorbing properties of the dye, causing a shift to a shorter wavelength and resulting in the observed color change. In contrast, when the dye binds to structures with a lower density of negative charges, such as the phosphate groups in nucleic acids, it remains in its monomeric form and stains the tissue orthochromatically (the expected blue color).

References

The Core Mechanism of Toluidine Blue Metachromasia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Toluidine Blue O (TBO) is a cationic thiazine dye widely utilized in histology and pathology for its metachromatic properties. Metachromasia is the phenomenon where a dye stains a tissue or cell component a different color from that of the dye solution itself.[1][2] In the case of this compound, its blue aqueous solution (orthochromatic) will stain certain biological structures, known as chromotropes, in shades of purple to red (metachromatic).[3][4][5] This distinct color shift provides a powerful tool for the identification and localization of specific macromolecules within tissues, playing a crucial role in diagnostics and research.

This technical guide delves into the core physicochemical mechanism of this compound metachromasia, presents quantitative data on the associated spectral shifts, provides detailed experimental protocols, and offers visual representations of the key processes involved.

The Physicochemical Basis of Metachromasia

The metachromatic effect of this compound is fundamentally driven by the aggregation of dye molecules upon binding to specific biological substrates. The underlying mechanism can be broken down into two key components: the nature of the dye and the characteristics of the chromotrope.

1. Dye Aggregation: In aqueous solutions, this compound exists in equilibrium between its monomeric form, which absorbs light at a longer wavelength and appears blue, and aggregated forms (dimers, trimers, and higher-order polymers). These aggregates have different light absorption properties compared to the monomers. The formation of these aggregates is concentration-dependent.

2. The Role of Chromotropes: Chromotropes are typically large, polyanionic molecules with a high density of negative charges. Key examples in biological tissues include sulfated glycosaminoglycans (GAGs) found in cartilage matrix and mast cell granules (due to heparin), as well as nucleic acids (DNA and RNA) due to their phosphate backbones. The high negative charge density on these chromotropes attracts the positively charged cationic this compound molecules. This electrostatic interaction facilitates the stacking of the dye molecules in close proximity, forcing them into an aggregated state even at low overall dye concentrations. For metachromasia to occur, the distance between the anionic binding sites on the chromotrope is critical, with a distance of 0.5 nm or less being necessary to facilitate dye aggregation.

3. The Spectral Shift: The close stacking of this compound molecules on the chromotrope leads to an overlap of their π-orbitals. This interaction alters the electronic configuration of the dye aggregates, resulting in a shift of the maximum light absorption to a shorter wavelength—a phenomenon known as a hypsochromic shift. Consequently, the transmitted light appears reddish or purplish, giving rise to the metachromatic staining. The greater the degree of dye stacking and polymerization, the more pronounced the metachromatic shift.

Quantitative Data on Spectral Shifts

The color change observed in this compound metachromasia is quantifiable by spectrophotometry. The monomeric (orthochromatic) form of the dye has a distinct absorption maximum compared to the aggregated (metachromatic) form.

| Form of this compound | Staining Color | Absorption Maximum (λmax) |

| Monomeric (Orthochromatic) | Blue | ~630 nm |

| Aggregated (Metachromatic) | Purple to Red | ~480–540 nm |

Data compiled from multiple sources.

Visualizing the Mechanism and Workflow

To better illustrate the concepts described, the following diagrams were generated using Graphviz (DOT language).

Caption: Mechanism of this compound Orthochromatic vs. Metachromatic Staining.

Caption: General Experimental Workflow for this compound Staining of Tissue Sections.

Experimental Protocols

The following are generalized protocols for this compound staining. Specific timings and reagent concentrations may need to be optimized depending on the tissue type and the target to be visualized.

Protocol 1: Staining of Mast Cells in Paraffin Sections

This protocol is designed to highlight the metachromatic granules of mast cells.

Reagents:

-

This compound Solution (0.1%):

-

This compound O: 0.1 g

-

Distilled Water: 100 mL

-

Adjust pH to 2.0-2.5 with Hydrochloric Acid (HCl) for better contrast.

-

-

Xylene

-

Absolute Ethanol

-

95% Ethanol

-

Distilled Water

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Hydration: a. Immerse slides in xylene for 2 changes, 5 minutes each. b. Transfer through 2 changes of absolute ethanol, 3 minutes each. c. Transfer through 2 changes of 95% ethanol, 3 minutes each. d. Rinse well in distilled water.

-

Staining: a. Stain in the this compound solution for 2-3 minutes.

-

Rinsing: a. Rinse in 3 changes of distilled water.

-

Dehydration: a. Quickly dehydrate through 95% ethanol and 2 changes of absolute ethanol (approximately 10 dips each, as the stain can fade in alcohol).

-

Clearing: a. Clear in 2 changes of xylene, 3 minutes each.

-

Mounting: a. Coverslip with a resinous mounting medium.

Expected Results:

-

Mast cell granules: Purple to red (metachromatic)

-

Background: Blue (orthochromatic)

Protocol 2: Staining of Cartilage in Plastic-Embedded Sections

This protocol is suitable for staining thick or semi-thin sections of plastic-embedded tissues to evaluate cartilage matrix.

Reagents:

-

This compound-Borax Solution:

-

This compound O: 1 g

-

Sodium Borate (Borax): 2 g

-

Distilled Water: 100 mL

-

Dissolve the sodium borate in water first, then add the this compound powder. Filter before use.

-

-

Distilled Water

-

Mounting Medium

Procedure:

-

Sectioning and Mounting: a. Cut semi-thin sections (0.5-1.0 µm) and transfer them to a drop of distilled water on a glass slide.

-

Drying: a. Dry the sections onto the slide using a slide warmer.

-

Staining: a. While the slide is still on the heat source, cover the sections with a few drops of the this compound-Borax solution for 1-2 minutes.

-

Rinsing: a. Gently rinse off the excess stain with distilled water.

-

Drying and Mounting: a. Air dry the slide completely. b. Coverslip with a suitable mounting medium.

Expected Results:

-

Cartilage matrix: Dark purple to red (metachromatic)

-

Cell nuclei and cytoplasm: Shades of blue (orthochromatic)

Factors Influencing Metachromatic Staining

Several factors can affect the intensity and specificity of this compound metachromasia:

-

pH: The pH of the staining solution is critical. An acidic pH (around 2.0-4.0) is often used to increase the selectivity for sulfated mucosubstances, as it suppresses the ionization of carboxyl and phosphate groups, which have a weaker anionic charge.

-

Dye Concentration: Higher dye concentrations can promote dye aggregation in solution, which can lead to non-specific background staining.

-

Dehydration: Metachromasia can be labile and may be lost during prolonged dehydration in alcohols. Therefore, a rapid dehydration process is often recommended.

-

Fixation: The choice of fixative can influence the preservation of chromotropes. Formalin is a commonly used and effective fixative for demonstrating metachromasia.

Conclusion

The metachromatic staining of this compound is a complex yet elegant mechanism rooted in the principles of dye chemistry and macromolecular interactions. By understanding the core concepts of dye aggregation, the role of polyanionic chromotropes, and the resulting spectral shift, researchers can effectively leverage this technique for the precise identification of key biological components. The provided protocols offer a foundation for the practical application of this compound staining, with the understanding that optimization is key to achieving high-quality, reproducible results in various research and diagnostic settings.

References

- 1. Metachromasia - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 5. This compound staining for mast cells | PPTX [slideshare.net]

An In-depth Technical Guide to Toluidine Blue's Affinity for Acidic Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the affinity of Toluidine Blue for acidic tissues. It delves into the chemical basis of this interaction, the phenomenon of metachromasia, and the practical applications in histological staining. Detailed experimental protocols for key applications are provided, alongside quantitative data summarizing the binding affinities and staining characteristics.

Core Principles of this compound Affinity

This compound, also known as tolonium chloride, is a cationic thiazine dye with a strong affinity for acidic tissue components.[1][2] Its utility as a histological stain stems from its ability to selectively bind to and visualize molecules rich in anionic functional groups.

Chemical Basis of Interaction:

The fundamental principle behind this compound's affinity for acidic tissues is a straightforward electrostatic interaction. The positively charged this compound molecule is attracted to and forms ionic bonds with negatively charged groups present in various biological macromolecules. These anionic sites, often referred to as chromotropes, include:

-

Sulfate groups (-SO₃⁻): Abundantly found in glycosaminoglycans (GAGs) such as heparin, chondroitin sulfate, and dermatan sulfate. These are major components of the extracellular matrix in tissues like cartilage and are also present in the granules of mast cells.[3][4]

-

Phosphate groups (-PO₄³⁻): The phosphodiester backbone of nucleic acids (DNA and RNA) is rich in phosphate groups, making nuclear material and ribosomes prime targets for this compound staining.[2]

-

Carboxylate groups (-COO⁻): These groups are found in acidic mucins and some proteins.

Metachromasia: A Key Phenomenon

A defining characteristic of this compound staining is metachromasia, the phenomenon where the dye stains certain tissue components a different color from the original dye solution. When this compound binds to tissues with a high concentration of closely spaced anionic groups, the dye molecules stack up, forming dimers, trimers, and higher-order aggregates. This aggregation alters the light-absorbing properties of the dye, causing a shift in its absorption spectrum. Consequently, the blue dye will appear purple, red, or reddish-purple in these metachromatic regions. Tissues that do not induce this color shift are said to stain orthochromatically (i.e., they appear blue).

Data Presentation: Quantitative Analysis of this compound Interactions

While much of the histological application of this compound is qualitative, several studies have quantified its binding to various biomolecules. The following tables summarize key findings from the literature.

| Target Molecule | Method | Binding Constant (K) / Parameter | Reference |

| E. coli DNA | Absorption and Emission Spectroscopy | Two binding constants were estimated, suggesting both intercalative and electrostatic interactions. The intercalative interaction is stronger than the electrostatic one. | |

| Heparin | Voltammetry | A linear relationship exists between the decrease in the peak current of this compound and the concentration of heparin in the range of 1.0 to 20.0 µg/mL. | |

| Chondroitin Sulfate | Spectrophotometry with Victory Blue B (a similar cationic dye) | The decrease in absorption value is linear with chondroitin sulfate concentration in the range of 0.1-5 µg/mL. | |

| Genomic DNA | This compound Dye-Binding Assay | The assay is linear for DNA concentrations from 0 to 500 ng/µL. The detection limit is 15 ng/µL. |

Table 1: Binding Affinity and Quantitative Parameters of this compound.

| Tissue/Cell Type | Staining Condition | Observation | Reference |

| Mast Cells (Mouse Skin) | Luna this compound Method | A 5-fold increase in the total number of mast cells was observed in atopic dermatitis skin samples compared to naive mice. | |

| Cartilage (Osteoarthritic Chondrocytes) | This compound Staining | Increased positive staining indicating enhanced glycosaminoglycan (GAG) synthesis after co-culture with dECM-enhanced hyaluronic microgels. | |

| Neurons | This compound Staining | Variations in staining intensity and the disappearance of Nissl bodies can indicate neuronal damage. |

Table 2: Semi-Quantitative Analysis of this compound Staining in Tissues.

Experimental Protocols

The following are detailed protocols for the application of this compound staining in various research contexts. The specificity and intensity of staining can be influenced by factors such as the pH of the staining solution, the duration of staining, and the use of dehydration steps.

Staining of Mast Cells in Paraffin-Embedded Tissue Sections

This protocol is optimized for the metachromatic staining of heparin-rich granules in mast cells.

Materials:

-

10% Neutral Buffered Formalin

-

Paraffin-embedded tissue sections (4-5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

This compound solution (0.1% w/v in distilled water)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 5-10 minutes to remove paraffin. Repeat with fresh xylene.

-

Rehydrate the sections by immersing them in a graded series of ethanol solutions: 100% ethanol (2 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse with distilled water.

-

-

Staining:

-

Stain sections in the 0.1% this compound solution for 2-3 minutes.

-

-

Rinsing and Dehydration:

-

Briefly rinse in distilled water.

-

Rapidly dehydrate through graded alcohols (95% and 100%).

-

-

Clearing and Mounting:

-

Clear in xylene.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Mast cell granules: Red-purple (metachromatic)

-

Background: Blue (orthochromatic)

Staining of Cartilage for Proteoglycans

This protocol is designed to visualize the high concentration of sulfated proteoglycans in the cartilage matrix.

Materials:

-

Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)

-

Paraffin-embedded or frozen tissue sections

-

This compound solution (0.04% w/v in 0.1M sodium acetate buffer, pH 4.0)

-

Fast Green solution (0.02% w/v, optional counterstain)

-

Deionized water

-

Graded ethanols

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections):

-

Follow the same procedure as for mast cell staining.

-

-

Staining:

-

Stain with 0.04% this compound solution for 10 minutes.

-

-

Rinsing:

-

Rinse gently with three changes of deionized water (30 seconds each).

-

-

Counterstaining (Optional):

-

Counterstain with 0.02% Fast Green solution for 3 minutes.

-

Rinse gently with two changes of deionized water (30 seconds each).

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate briefly in graded ethanols.

-

Clear in xylene and mount.

-

Expected Results:

-

Cartilage matrix: Purple to reddish-purple (metachromatic)

-

Nuclei: Dark blue (orthochromatic)

-

Cytoplasm: Light blue (orthochromatic)

-

Background (with Fast Green): Green

Staining of Neuronal Tissue for Nissl Substance

This protocol is used to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons, which are rich in RNA.

Materials:

-

Fixative (e.g., 4% paraformaldehyde or 10% formalin)

-

Paraffin-embedded tissue sections

-

This compound or Cresyl Violet solution (0.1% w/v in distilled water, with a few drops of glacial acetic acid)

-

Differentiating solution (95% ethanol with a few drops of glacial acetic acid)

-

Graded ethanols

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the standard procedure.

-

-

Staining:

-

Stain in the this compound or Cresyl Violet solution for 3-10 minutes.

-

-

Rinsing:

-

Rinse quickly in distilled water.

-

-

Differentiation:

-

Differentiate in 95% ethyl alcohol for 2-30 minutes, checking microscopically for the desired staining intensity. The Nissl substance should be clearly visible against a less stained background.

-

-

Dehydration, Clearing, and Mounting:

-

Complete dehydration in 100% ethanol.

-

Clear in xylene and mount.

-

Expected Results:

-

Nissl bodies: Purple-blue

-

Neuronal nuclei: Paler blue

Mandatory Visualizations

The following diagrams illustrate the key processes involved in this compound staining.

Caption: Mechanism of this compound's differential staining of acidic tissues.

Caption: General experimental workflow for this compound staining of paraffin-embedded sections.

References

- 1. This compound staining of murine mast cells and quantitation by a novel, automated image analysis method using whole slide skin images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Toluidine Blue: A Technical Guide for Vital Staining in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Toluidine Blue (TBO), a cationic thiazine dye, and its applications as a vital stain in cell biology. It covers the core principles of its mechanism, detailed experimental protocols for key applications, and quantitative data to support experimental design.

Introduction

This compound, also known as tolonium chloride, is a versatile acidophilic metachromatic dye first discovered by William Henry Perkin in 1856.[1] As a basic dye, it possesses a high affinity for acidic, negatively charged tissue components (possessing sulfate, carboxylate, and phosphate radicals), such as nucleic acids (DNA, RNA) and glycosaminoglycans (GAGs).[1][2] This property makes it an invaluable tool in histology, cytology, and various research applications for staining cells and tissues, often in a living or semi-vital state.[1] Its primary utility lies in its ability to selectively stain specific cellular components, revealing morphological and functional details.

Chemical Properties and Mechanism of Action

This compound is a member of the thiazine dye family, closely related to Methylene Blue.[3] It is partially soluble in water and alcohol. The fundamental principle behind its staining capability is an ion exchange process, where the dye's cations bind to the polyanions present in tissues like DNA, RNA, and GAGs.

The most critical characteristic of this compound is its metachromasia . This phenomenon describes the dye's ability to stain certain cellular components a different color from the dye solution itself.

-

Orthochromatic Staining (Blue): When this compound binds to components with a lower density of negative charges, such as the phosphate groups in nuclear DNA and RNA, it stains them blue. This is the expected color of the dye. The absorption maximum for this state is approximately 630 nm.

-

Metachromatic Staining (Purple/Red): When the dye encounters molecules with a high concentration of anionic groups, such as the sulfated GAGs in mast cell granules (heparin) and cartilage matrix, the dye molecules aggregate or polymerize. This aggregation alters the dye's light-absorbing properties, causing a spectral shift to a shorter wavelength (around 480–540 nm), resulting in a purple to reddish-pink color.

This differential staining is crucial for identifying specific cell types and extracellular matrix components.

Visualization of Metachromasia

The logical relationship determining the final stain color is based on the density of anionic binding sites within the target tissue.

References

An In-depth Technical Guide to the Basic Applications of Toluidine Blue in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Toluidine blue is a versatile cationic (basic) thiazine dye widely employed in histology and cytology for its ability to selectively stain acidic tissue components.[1] Its high affinity for nucleic acids (DNA and RNA), as well as other anionic macromolecules like glycosaminoglycans and proteoglycans, makes it an invaluable tool for a variety of microscopic applications.[2][3][4] This guide provides a comprehensive overview of the core principles, common applications, and detailed protocols for the use of this compound in a research setting.

The Principle of this compound Staining: Orthochromasia and Metachromasia

This compound staining is primarily governed by the electrostatic interaction between the positively charged dye molecules and negatively charged tissue components. This interaction can result in two distinct staining patterns:

-

Orthochromatic Staining: This is the most common form of staining, where the tissue components take on the color of the dye itself, which is blue.[5] This occurs when the dye molecules bind to substrates at a sufficient distance from one another, absorbing light at their usual wavelength. Tissues rich in nucleic acids, such as the cell nucleus (specifically heterochromatin) and ribosomes in the cytoplasm (Nissl substance in neurons), typically exhibit orthochromatic staining.

-

Metachromatic Staining: This phenomenon occurs when the dye stains certain tissue components a different color from the dye solution and the rest of the tissue. With this compound, this results in a color shift from blue to purple or red. Metachromasia arises when the cationic dye molecules bind to closely spaced, highly anionic groups (chromotropes), causing the dye molecules to form aggregates or polymers. The altered electronic state of these stacked dye molecules leads to a shift in their light absorption spectrum to a shorter wavelength (a hypsochromic shift). This property is particularly useful for identifying structures rich in sulfated proteoglycans and glycosaminoglycans, such as the cartilage matrix and the granules of mast cells which contain heparin and histamine.

The following diagram illustrates the mechanism of metachromatic staining with this compound.

Core Applications in Microscopy

This compound is a rapid and effective stain for a variety of applications, including:

-

Identification of Mast Cells: The heparin- and histamine-rich granules in mast cells are highly anionic, leading to a strong metachromatic staining (red-purple), making them easily distinguishable from the blue-stained background. This is crucial in studies of inflammation, allergic reactions, and certain pathologies.

-

Assessment of Cartilage: The extracellular matrix of cartilage is abundant in chondroitin sulfate and other glycosaminoglycans, which results in a distinct metachromatic staining. This allows for the visualization and assessment of cartilage development, quality, and pathological changes.

-

Neuroscience Research: In nervous tissue, this compound is used to stain Nissl substance (rough endoplasmic reticulum in neurons), providing a clear visualization of neuronal cell bodies. It is also employed in the analysis of peripheral nerve morphology, particularly for visualizing myelinated fibers in resin-embedded semi-thin sections.

-

Rapid Staining of Frozen and Semi-Thin Sections: this compound is frequently used for the rapid staining of frozen sections during surgical procedures (e.g., Mohs surgery) and for semi-thin sections in transmission electron microscopy (TEM) to identify areas of interest for subsequent ultrathin sectioning.

Experimental Protocols

The following are generalized protocols for the primary applications of this compound. It is important to note that optimal staining times and solution concentrations may vary depending on the tissue type, fixation method, and desired staining intensity.

General Experimental Workflow:

The following diagram outlines the general workflow for this compound staining of paraffin-embedded sections.

Protocol 1: Staining of Mast Cells in Paraffin Sections

-

Objective: To identify mast cells in formalin-fixed, paraffin-embedded tissue sections.

-

Principle: Mast cell granules stain metachromatically red-purple, while the background and other nuclei stain orthochromatically blue.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips each.

-

Wash well in distilled water.

-

-

Staining:

-

Place slides in a 0.1% aqueous this compound solution for 10 minutes. For enhanced contrast, the pH of the staining solution can be adjusted to 2.0-2.5 using acetic acid or HCl.

-

-

Rinsing:

-

Rinse well in distilled water.

-

-

Dehydration and Clearing:

-

Quickly dehydrate through one change of 95% ethyl alcohol and two changes of 100% ethyl alcohol.

-

Clear in three changes of xylene.

-

-

Mounting:

-

Coverslip with a compatible mounting medium.

-

Protocol 2: Staining of Cartilage in Paraffin Sections

-

Objective: To visualize proteoglycans in cartilage matrix.

-

Principle: The high concentration of sulfated glycosaminoglycans in the cartilage matrix results in a strong metachromatic (purple) staining.

Methodology:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for mast cell staining.

-

-

Staining:

-

Immerse slides in a 0.05% w/v this compound solution at pH 4 for 2 minutes.

-

-

Rinsing:

-

Rinse gently with distilled water.

-

-

Dehydration and Clearing:

-

Dehydrate through a graded series of alcohols (e.g., 70%, 95%, 100%).

-

Clear in xylene.

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Protocol 3: Staining of Semi-Thin Resin-Embedded Sections (e.g., for Peripheral Nerves)

-

Objective: To provide high-contrast staining of semi-thin sections for light microscopy, often as a prelude to electron microscopy.

-

Principle: An alkaline solution of this compound is used to penetrate the epoxy resin and stain all cellular components, with the thinness of the section providing the necessary resolution.

Methodology:

-

Sectioning:

-

Cut semi-thin sections at 0.5-1.0 µm and transfer to a drop of distilled water on a glass slide.

-

-

Drying:

-

Dry the sections onto the slide using a slide warmer or hot plate.

-

-

Staining:

-

Cover the sections with a few drops of 1% this compound in a 1-2% sodium borate solution.

-

Heat on the hot plate for 1-2 minutes, or until the edge of the stain drop begins to dry.

-

-

Rinsing:

-

Gently rinse off the excess stain with distilled water.

-

-

Drying and Mounting:

-

Air dry the slide completely.

-

Coverslip with a regular mounting medium.

-

Data Presentation: Quantitative Parameters for this compound Staining

The effectiveness of this compound staining is influenced by several factors, including dye concentration, pH, and staining time. The following tables summarize typical quantitative parameters for various applications.

Table 1: this compound Solution Parameters for Different Applications

| Application | This compound Concentration | Solvent | pH | Reference(s) |

| Mast Cell Staining | 0.1% (w/v) | Distilled Water | 2.0 - 2.5 | |

| Cartilage Staining | 0.05% (w/v) | Distilled Water | 4.0 | |

| General Nuclear Staining | 0.1% (w/v) | Distilled Water | Not specified | |

| Semi-Thin Sections | 1% (w/v) | 1-2% Sodium Borate | Alkaline (~9) | |

| Mitotic Figure Analysis | 0.01% (w/v) | Distilled Water | 3.5 - 4.5 |

Table 2: Typical Incubation Times for this compound Staining

| Application | Tissue Preparation | Staining Time | Reference(s) |

| Mast Cell Staining | Paraffin Sections | 10 minutes | |

| Cartilage Staining | Paraffin Sections | 2 minutes | |

| General Nuclear Staining | Paraffin Sections | 10 - 20 minutes | |

| Semi-Thin Sections | Resin Sections | 1 - 2 minutes (on hot plate) | |

| Rapid Frozen Sections | Frozen Sections | 10 - 20 seconds | |

| Bacterial Smears | Air-dried Smears | 30 - 60 seconds |

Conclusion

This compound remains a fundamental and powerful stain in microscopy due to its simplicity, rapidity, and the valuable information provided by its metachromatic properties. For researchers, scientists, and drug development professionals, a thorough understanding of its staining mechanisms and the appropriate application of standardized protocols is essential for obtaining reliable and reproducible results. By carefully controlling parameters such as pH, dye concentration, and incubation time, this compound can be effectively utilized to highlight a wide range of cellular and tissue components, from mast cell granules to the intricate morphology of the nervous system.

References

- 1. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. This compound Staining Protocol for Millicell® Inserts [sigmaaldrich.com]

- 5. This compound Staining | The Cell [histologyguide.com]

A Technical Guide to Toluidine Blue Staining for Nucleic Acids and Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluidine Blue (TB), a cationic thiazine dye, is a versatile and widely used metachromatic stain in histology and cell biology.[1][2] Its ability to differentially stain various tissue components, particularly nucleic acids and polysaccharides, makes it an invaluable tool for researchers, scientists, and professionals in drug development. This in-depth technical guide provides a comprehensive overview of the principles, applications, and detailed protocols for this compound staining, with a focus on quantitative data and experimental workflows.

This compound's primary utility lies in its high affinity for acidic tissue components.[1][3] It electrostatically binds to anionic groups such as the phosphate groups in nucleic acids (DNA and RNA), and the sulfate and carboxylate groups in glycosaminoglycans (a major component of polysaccharides).[4] This interaction results in two distinct staining patterns: orthochromatic staining, where the tissue component appears blue (the color of the dye solution), and metachromatic staining, where the component appears purple, red, or magenta. Metachromasia occurs when the dye molecules stack up on highly anionic substrates, altering their light absorption properties.

Core Principles of this compound Staining

This compound is a basic dye that carries a positive charge and therefore binds to negatively charged (anionic) molecules within tissues. The staining mechanism is primarily an electrostatic interaction.

-

Nucleic Acids: The phosphate backbone of DNA and RNA provides a high density of negative charges, making them strongly basophilic. This compound binds to these phosphate groups, resulting in a characteristic blue staining of the nucleus (rich in DNA) and ribosomes and rough endoplasmic reticulum (rich in RNA).

-

Polysaccharides: Many polysaccharides, particularly acidic glycosaminoglycans (GAGs) like heparin, chondroitin sulfate, and hyaluronic acid found in cartilage and mast cell granules, are rich in sulfate and carboxyl groups. The high concentration of these anionic groups induces the metachromatic effect, causing the dye to stain these structures a vibrant purple or red.

The pH of the staining solution is a critical factor that influences the staining outcome. At an acidic pH (e.g., 4.0), the phosphate groups of nucleic acids are readily available for binding, leading to strong nuclear staining. Conversely, a more basic pH can enhance the staining of the extracellular matrix.

Quantitative Parameters for this compound Staining

The following table summarizes key quantitative data for optimizing this compound staining protocols for various applications.

| Parameter | Nucleic Acid Staining | Polysaccharide (Mast Cell) Staining | General Tissue Staining | Notes |

| This compound Concentration | 0.01% - 1% | 0.1% | 0.04% - 0.3% | Higher concentrations may require shorter staining times. |

| pH of Staining Solution | 3.5 - 4.5 | 2.0 - 2.5 | 4.0 - 9.0 | Acidic pH enhances nuclear staining; basic pH enhances extracellular matrix staining. |

| Staining Time | 2-10 minutes | 2-3 minutes | 30-60 seconds to 10 minutes | Varies with tissue type, fixation, and desired intensity. |

| Fixation | 10% Formalin, 70% Ethyl Alcohol | 10% Formalin | Glutaraldehyde, Formalin | The choice of fixative can influence staining quality. |

| Differentiation | Graded alcohols | Graded alcohols (briefly) | Graded alcohols | Alcohol differentiation can remove excess stain; timing is crucial to avoid over-decolorization. |

Experimental Protocols

Protocol 1: Staining of Nucleic Acids in Paraffin-Embedded Sections

This protocol is optimized for the visualization of nuclei and areas with high RNA content.

Materials:

-

This compound solution (0.1% in distilled water, pH adjusted to 4.0 with glacial acetic acid)

-

Xylene

-

Graded alcohols (100%, 95%, 70%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through 100%, 95%, and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the this compound staining solution for 5-10 minutes.

-

-

Rinsing:

-

Rinse briefly in distilled water to remove excess stain.

-

-

Dehydration:

-

Quickly dehydrate through 95% and 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 3 minutes each.

-

Coverslip with a resinous mounting medium.

-

Protocol 2: Metachromatic Staining of Mast Cell Granules

This protocol is designed to achieve a strong metachromatic staining of mast cell granules.

Materials:

-

This compound solution (0.1% aqueous, pH adjusted to 2.0-2.5 with HCl)

-

Xylene

-

Graded alcohols (100%, 95%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as in Protocol 1.

-

-

Staining:

-

Stain sections in the this compound working solution for 2-3 minutes.

-

-

Rinsing:

-

Wash in three changes of distilled water.

-

-

Dehydration:

-

Dehydrate quickly through 95% and two changes of 100% alcohol (a few dips each, as the stain can fade).

-

-

Clearing and Mounting:

-

Clear in xylene and coverslip.

-

Visualizations

Logical Relationship: Principle of Metachromatic Staining

Caption: The principle of orthochromatic and metachromatic staining with this compound.

Experimental Workflow: this compound Staining of Paraffin Sections

Caption: A generalized workflow for this compound staining of paraffin-embedded tissue sections.

Applications in Research and Drug Development

The ability of this compound to effectively stain nucleic acids and polysaccharides makes it a valuable tool in various research and development areas:

-

Histopathology: In diagnostic and research pathology, TB is used to identify mast cells in inflammatory conditions and certain cancers. It also aids in the assessment of cartilage in studies of osteoarthritis and other joint diseases.

-

Cancer Research: Due to its affinity for nucleic acids, this compound can highlight areas of increased cellular proliferation and dysplasia, where there is a higher concentration of DNA and RNA. It has been used as a vital stain to help identify suspicious lesions for biopsy.

-

Neurobiology: this compound is used to stain Nissl substance (rough endoplasmic reticulum) in neurons, allowing for the visualization of neuronal cell bodies and the assessment of neuronal health.

-

Developmental Biology: The stain is employed to visualize the development of cartilaginous structures in embryonic tissues.

-

Drug Development: In preclinical studies, this compound can be used to assess the effects of drug candidates on cell proliferation, inflammation (by quantifying mast cells), and tissue morphology in various disease models.

Conclusion

This compound is a simple, rapid, and cost-effective staining method that provides a wealth of information about tissue composition. Its ability to differentiate between orthochromatic and metachromatic staining allows for the specific identification of nucleic acid-rich and polysaccharide-rich structures. By carefully controlling parameters such as dye concentration and pH, researchers can optimize their staining protocols to obtain clear and reproducible results. This technical guide provides the foundational knowledge and practical protocols for the successful application of this compound staining in a variety of research and drug development settings.

References

Toluidine Blue O vs. Toluidine Blue: what's the difference?

For Researchers, Scientists, and Drug Development Professionals

Toluidine Blue, a cationic thiazine dye, is a versatile tool in the life sciences, prized for its metachromatic properties and affinity for acidic tissue components. However, a point of confusion often arises from the nomenclature: "this compound O" versus "this compound." This in-depth guide elucidates the critical distinctions, provides key technical data, and presents detailed experimental protocols to ensure precise and reproducible results in your research.

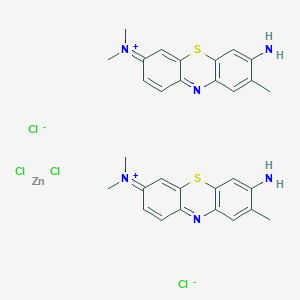

Core Distinction: The Significance of the "O"

While often used interchangeably, "this compound O" and "this compound" can refer to different chemical entities, a distinction crucial for scientific applications. The primary difference lies in the salt form and its certification for biological use.

This compound O , also known as Tolonium Chloride, is typically the chloride salt of the dye.[1] This form is certified by the Biological Stain Commission (BSC), ensuring a high degree of purity and consistent performance in histological and cytological applications.[1][2][3][4] For routine biological and histological staining, the certified chloride form is the recommended choice.

In contrast, a product labeled simply as "this compound" may be the zinc chloride double salt . This formulation is generally not recommended for most biological staining procedures as the presence of zinc can interfere with staining patterns and cellular morphology.

Therefore, for scientific rigor and reproducibility, it is imperative to use This compound O (C.I. 52040) , the BSC-certified chloride salt, for all biological applications.

Chemical and Physical Properties

The fundamental properties of this compound O are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Synonyms | Basic Blue 17, Tolonium chloride, Methylene Blue T50 |

| Colour Index Number | 52040 |

| CAS Number | 92-31-9 |

| Molecular Formula | C₁₅H₁₆ClN₃S |

| Molecular Weight | 305.83 g/mol |

| Appearance | Dark green powder |

| Dye Content | ~80% |

| Absorption Maxima (λmax) in H₂O | 625-635 nm, 626 nm |

| Extinction Coefficient (ε) in H₂O | ≥40000 at 625-635 nm |

| Solubility in Water | 3.82% |

| Solubility in Ethanol | 3.82% |

Mechanism of Action and Applications

This compound O is a cationic dye that binds to anionic (acidic) tissue components, such as phosphate groups in nucleic acids, sulfate groups in glycosaminoglycans (GAGs), and carboxyl groups in proteins. This binding is the basis for its utility as a general nuclear and cytoplasmic stain.

Its most notable characteristic is metachromasia , the phenomenon where the dye stains certain tissue components a different color from the dye solution itself. When this compound O binds to closely spaced anionic groups, such as those in the heparin of mast cell granules or the chondroitin sulfate of cartilage, the dye molecules aggregate, causing a shift in their light absorption spectrum from blue (orthochromatic) to purple or red (metachromatic).

Key Applications:

-

Identification of Mast Cells: The heparin-rich granules of mast cells stain a distinct purple/red.

-

Staining of Cartilage: The proteoglycans and glycosaminoglycans in the cartilage matrix exhibit strong metachromasia.

-

Neurohistology: Staining of Nissl bodies in neurons.

-

General Histology: As a nuclear stain for semi-thin sections of resin-embedded tissues, often used in conjunction with electron microscopy.

-

Vital Staining: Used clinically to highlight areas of mucosal dysplasia in the oral cavity.

-

Botany: For staining lignin in plant cell walls, which turns blue-green.

Experimental Protocols

Below are detailed methodologies for common applications of this compound O.

Metachromatic Staining of Mast Cells in Paraffin Sections

This protocol is adapted from standard histological procedures for the identification of mast cells in formalin-fixed, paraffin-embedded tissues.

Reagents:

-

This compound O Staining Solution (0.1% w/v):

-

This compound O (C.I. 52040): 0.1 g

-

Distilled Water: 100 ml

-

-

Acetic Acid Solution (1% v/v)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in 0.1% this compound O solution for 2-3 minutes.

-

-

Differentiation:

-

Briefly rinse in distilled water.

-

Differentiate in 1% acetic acid solution for 1-2 minutes, checking microscopically until mast cell granules are distinct and the background is clear.

-

-

Dehydration and Clearing:

-

Rinse in distilled water.

-

Dehydrate through 95% Ethanol and two changes of 100% Ethanol, 1 minute each.

-

Clear in Xylene: 2 changes, 3 minutes each.

-

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.

-

Expected Results:

-

Mast cell granules: Purple to red (metachromatic)

-

Nuclei: Blue (orthochromatic)

-

Background: Light blue to colorless

Staining of Semi-Thin Resin Sections for Light Microscopy

This protocol is essential for examining tissue morphology in resin-embedded samples prior to ultrathin sectioning for transmission electron microscopy.

Reagents:

-

This compound O Staining Solution (Alkaline):

-

This compound O (C.I. 52040): 1 g

-

Sodium Borate (Borax), 1% aqueous solution: 100 ml

-

Note: Heat gently to dissolve and filter before use. The high pH (~10) enhances staining of all tissue components.

-

Procedure:

-

Sectioning: Cut semi-thin sections (0.5-1.0 µm) and place them on a drop of water on a glass slide.

-

Drying: Gently heat the slide on a hot plate until the water evaporates and the section adheres to the slide.

-

Staining:

-

Cover the section with a few drops of the alkaline this compound O solution.

-

Heat the slide on a hot plate at 60-70°C for 30-60 seconds, or until steam begins to rise. Do not allow the stain to boil or dry out.

-

-

Washing:

-

Carefully rinse the slide with a stream of distilled water from a wash bottle to remove excess stain.

-

-

Drying and Mounting:

-

Allow the slide to air dry completely on the hot plate.

-

Apply a coverslip with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Dark blue

-

Cytoplasm: Lighter blue

-

Collagen and other proteins: Varying shades of blue

-

Acidic structures (e.g., cartilage matrix, mast cell granules): Purple/Metachromatic

Visualizing Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for histological staining.

Caption: The process of orthochromatic vs. metachromatic staining.

References

An In-depth Technical Guide to the Safe Handling of Toluidine Blue in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of Toluidine Blue (also known as this compound O or TBO) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a cationic, basic thiazine metachromatic dye.[1] Its high affinity for acidic tissue components, such as nucleic acids (DNA, RNA) and proteoglycans, makes it a valuable stain in histology and cytopathology.[1][2]

Data Presentation: Physical and Chemical Properties of this compound O

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₆ClN₃S | [3][4] |

| Molecular Weight | 305.83 g/mol | |

| Appearance | Dark green crystalline powder | |

| Odor | Odorless | |

| Solubility | Soluble in water and alcohol | |

| Absorption Maximum (λmax) | 626 nm | |

| Boiling Point | 100 °C (for aqueous solution) |

Hazard Identification and Toxicological Information

This compound is classified as harmful if inhaled and causes skin and eye irritation. Symptoms of poisoning may be delayed, requiring medical observation for at least 48 hours after an accident.

Hazard Statements:

-

Harmful if inhaled.

-

Causes skin irritation.

-

Causes eye irritation.

-

May be harmful if swallowed.

Data Presentation: Toxicological Data for this compound O

| Parameter | Value | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | No data available | Rat | |

| Acute Inhalation Toxicity (LC50) | No data available | Rat | |

| Acute Dermal Toxicity (LD50) | No data available | Rabbit | |

| Intraperitoneal Toxicity (LD50) | 215 mg/kg | Rat |

Carcinogenicity and Mutagenicity: this compound O is not classified as a carcinogen by the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA). However, some in vitro studies have indicated that it may have clastogenic and mutagenic effects. An in vivo study on hamsters did not show any carcinogenic, co-carcinogenic, or promoter effects.

It is important to distinguish this compound O from the related chemical o-toluidine, which is listed as a known human carcinogen and has established occupational exposure limits.

Occupational Exposure Limits: There are no established Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL) for this compound O.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound powder or solutions.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: When handling the powder or creating aerosols, a NIOSH-approved respirator is necessary.

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder.

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Keep containers tightly closed when not in use.

Emergency Procedures

First Aid Measures

Mandatory Visualization: First Aid Workflow for this compound Exposure

Caption: First aid procedures for different types of this compound exposure.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms develop.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Spill Response

Mandatory Visualization: this compound Spill Cleanup Workflow

Caption: Step-by-step workflow for cleaning up a this compound spill.

For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team.

Disposal

Dispose of this compound waste, including contaminated materials, in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Experimental Protocols

Preparation of 1% Aqueous this compound Staining Solution

Materials:

-

This compound O powder: 1 g

-

Distilled water: 100 mL

Procedure:

-

Weigh 1 g of this compound O powder.

-

Add the powder to 100 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved.

-

Filter the solution before use.

Staining Protocol for Mast Cells in Paraffin-Embedded Sections

Mandatory Visualization: Mast Cell Staining Workflow

Caption: Workflow for staining mast cells in tissue sections using this compound.

Procedure:

-

Deparaffinize paraffin-embedded tissue sections and rehydrate them to distilled water.

-

Stain the sections in a 1% this compound solution for 10 minutes.

-

Rinse the slides in distilled water.

-

Quickly dehydrate the sections through 95% and absolute alcohols.

-

Clear the sections in xylene and mount with a synthetic resin.

Expected Results:

-

Mast cell granules: Deep violet (metachromatic)

-

Background: Blue (orthochromatic)

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and appropriate laboratory safety training. Always consult the SDS for the most up-to-date information before handling any chemical.

References

Methodological & Application

Application Notes: Toluidine Blue Staining for Mast Cell Identification

Introduction

Toluidine Blue is a basic, metachromatic thiazine dye widely utilized in histology for the identification of mast cells.[1][2] Mast cells are granulated immune cells found in connective tissues and are involved in allergic reactions, inflammation, and wound healing.[3] Their cytoplasm contains prominent granules rich in acidic proteoglycans, such as heparin, and biogenic amines, like histamine.[4][5] The unique chemical composition of these granules allows them to be specifically highlighted by this compound staining.

Principle of Metachromasia

The primary principle behind the utility of this compound in mast cell identification is the phenomenon of metachromasia. This refers to the ability of a dye to stain certain tissue components a different color from the dye solution itself. This compound solution is blue, but when it binds to the highly sulfated and acidic heparin within mast cell granules, the dye molecules stack up. This aggregation, or polymerization, causes a shift in the dye's light absorption spectrum, resulting in a distinct color change. Consequently, mast cell granules stain a vibrant red-purple or violet, while the background and other tissues (which stain orthochromatically) appear in shades of blue. The degree of metachromasia is influenced by factors such as pH, dye concentration, and temperature.

Applications

This staining technique is a rapid and cost-effective method for visualizing and quantifying mast cells in tissue sections. It is frequently employed in research and diagnostic pathology to study mast cell involvement in various physiological and pathological processes, including allergic inflammatory diseases, wound healing, and cancer.

Fixation and Tissue Preparation

The choice of fixative can influence the quality of mast cell staining. While 10% neutral buffered formalin is commonly used and generally acceptable, some studies note that prolonged fixation in formaldehyde-based solutions can lead to a loss of mast cell staining intensity. The protocol is applicable to both paraffin-embedded and frozen tissue sections.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound staining of mast cells, compiled from various protocols.

| Parameter | Paraffin-Embedded Sections | Frozen Sections | Key Considerations |

| Fixation | 10% Neutral Buffered Formalin | 70% Ethyl Alcohol (30-60 sec) | Formalin fixation is common, but over-fixation can reduce staining. |

| Section Thickness | 4-5 µm | 5-7 µm | Consistent thickness is crucial for comparable results. |

| This compound Conc. | 0.1% Aqueous or 1% in 70% Alcohol (Stock) | 0.1% Aqueous | Concentration affects staining intensity. |

| Staining pH | Acidic, pH 2.0-2.5 recommended | Not explicitly specified, but acidic pH is generally required for metachromasia. | A pH higher than 2.5 may result in less contrast. |

| Staining Time | 2-10 minutes | 30-60 seconds | Staining time may need optimization based on tissue type and desired intensity. |

| Dehydration | Quick dehydration through 95% and 100% alcohol. | Quick dehydration through 95% and 100% alcohol. | Prolonged exposure to alcohol, especially lower concentrations, can cause the metachromatic stain to fade. |

Experimental Protocols

Protocol 1: Staining of Paraffin-Embedded Sections

This protocol is adapted for formalin-fixed, paraffin-embedded tissues.

Solutions and Reagents:

-

This compound Staining Solution (0.1% Aqueous, pH 2.0-2.5):

-

This compound O: 0.1 g

-

Distilled Water: 100 ml

-

Adjust pH to 2.0-2.5 with Glacial Acetic Acid or Hydrochloric Acid (HCl). This solution should be made fresh.

-

-

Xylene or Xylene Substitute

-

Ethanol (100% and 95%)

-

Distilled Water

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 3 minutes each.

-

Hydrate sections through two changes each of 100% and 95% ethyl alcohol (10 dips each).

-

Rinse well with distilled water.

-

-

Staining:

-

Immerse slides in the this compound staining solution for 2-3 minutes. Staining time can be extended up to 10 minutes depending on desired intensity.

-

-

Washing:

-

Rinse thoroughly in three changes of distilled water.

-

-

Dehydration:

-

Dehydrate quickly through one change of 95% ethyl alcohol (1 quick dip) followed by two changes of 100% ethyl alcohol (10 dips each). The stain fades rapidly in alcohol, so this step must be performed quickly.

-

-

Clearing:

-

Clear in two to three changes of xylene, for 3 minutes each.

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Expected Results:

-

Mast Cell Granules: Red-purple / Violet (Metachromatic)

-

Background: Shades of blue (Orthochromatic)

Protocol 2: Staining of Frozen Sections

This protocol is a rapid method suitable for frozen tissue sections, such as those used in Mohs surgery.

Solutions and Reagents:

-

70% Ethyl Alcohol

-

This compound Stain (0.1% Aqueous)

-

Distilled Water

-

95% and 100% Ethyl Alcohol

-

Xylene

-

Mounting Medium

Procedure:

-

Fixation:

-

Fix frozen sections cut at 5-7 microns on adhesive slides in 70% Ethyl Alcohol for 30-60 seconds.

-

-

Washing:

-

Wash well in distilled water.

-

-

Staining:

-

Stain slides in 0.1% Aqueous this compound solution for 30-60 seconds, depending on the desired stain intensity.

-

-

Washing:

-

Gently wash in distilled water.

-

-